2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid

説明

Molecular Architecture and IUPAC Nomenclature

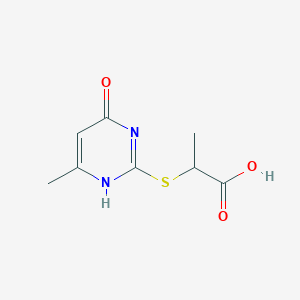

The systematic nomenclature of this compound follows IUPAC conventions, designated as 2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid. The molecular formula C8H10N2O3S reflects a compact yet functionally diverse structure with a molecular weight of 214.24 g/mol. The compound features a pyrimidine heterocycle substituted at the 6-position with a methyl group and containing a keto functionality at the 4-position. The 2-position of the pyrimidine ring is connected through a sulfur atom to a propionic acid chain, creating a thioether linkage that serves as the bridge between the heterocyclic and aliphatic components.

The InChI identifier InChI=1S/C8H10N2O3S/c1-4-3-6(11)10-8(9-4)14-5(2)7(12)13/h3,5H,1-2H3,(H,12,13)(H,9,10,11) provides a comprehensive structural description. The canonical SMILES representation CC1=CC(=O)N=C(N1)SC(C)C(=O)O clearly illustrates the connectivity pattern, showing the methyl-substituted pyrimidine ring connected via sulfur to the chiral carbon of the propionic acid moiety. This structural arrangement creates multiple sites for potential intermolecular interactions, including hydrogen bonding through the carboxylic acid group and the pyrimidine nitrogen atoms, as well as van der Waals interactions through the methyl substituents.

The three-dimensional molecular geometry exhibits interesting features related to the conformational flexibility around the C-S-C linkage. The sulfur atom adopts a tetrahedral coordination environment, creating a bent geometry that influences the overall molecular shape. The pyrimidine ring maintains planarity due to its aromatic character, while the propionic acid chain can adopt various rotational conformations around the C-S and C-C bonds. This conformational freedom has significant implications for the compound's biological activity and crystalline packing arrangements.

特性

IUPAC Name |

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-4-3-6(11)10-8(9-4)14-5(2)7(12)13/h3,5H,1-2H3,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHMCYLUZMJEIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378262 | |

| Record name | 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347341-65-5 | |

| Record name | 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Scheme

-

Step 1 : Synthesize β-keto ester precursor (e.g., ethyl acetoacetate).

-

Step 2 : React with methyl urea under acidic conditions to form the 1,4-dihydropyrimidin-2-yl core.

-

Step 3 : Introduce sulfanyl-propionic acid via nucleophilic substitution.

Key Reagents and Conditions

Example Procedure :

-

Cyclization : Ethyl acetoacetate (1 eq) reacts with methyl urea (1.1 eq) in ethanol under reflux with HCl (0.5 eq) for 6 hrs.

-

Purification : Filter precipitate, wash with cold ethanol.

-

Side-Chain Introduction : React with propionic acid sulfide (1.1 eq) in DMF at 80°C for 4 hrs.

Bromination-Coupling Strategy

This approach leverages bromination to activate intermediates for coupling.

Reaction Scheme

-

Step 1 : Brominate α-keto acid derivative (e.g., pyruvic acid).

-

Step 2 : Couple with pyrimidine thiol to form sulfanyl bond.

Key Reagents and Conditions

| Component | Role | Source Reference |

|---|---|---|

| Pyruvic acid | Forms brominated intermediate | |

| Br₂ (in acetic acid) | Brominates α-keto group | |

| Pyrimidine thiol | Supplies pyrimidin-2-ylsulfanyl unit |

Example Procedure :

-

Bromination : Pyruvic acid (1 eq) reacts with Br₂ (1.1 eq) in acetic acid at RT for 2 hrs.

-

Coupling : Brominated intermediate (1 eq) reacts with pyrimidine thiol (1.1 eq) in acetone at 60°C for 3 hrs.

Nucleophilic Substitution

This method employs pre-formed pyrimidine rings with leaving groups.

Reaction Scheme

-

Step 1 : Synthesize chloro-pyrimidine intermediate.

-

Step 2 : Substitute Cl with sulfanyl-propionic acid.

Key Reagents and Conditions

| Component | Role | Source Reference |

|---|---|---|

| POCl₃ | Chlorinates pyrimidine ring | |

| Propionic acid sulfide | Nucleophile for substitution |

Example Procedure :

-

Chlorination : Pyrimidine derivative (1 eq) reacts with POCl₃ (1.5 eq) in toluene at 50°C for 6 hrs.

-

Substitution : Chlorinated intermediate (1 eq) reacts with propionic acid sulfide (1.1 eq) in DMF at 80°C for 4 hrs.

Reduction of Sulfonamide Precursors

This route reduces sulfonamide or sulfone intermediates to sulfanyl groups.

Reaction Scheme

-

Step 1 : Synthesize sulfonamide intermediate.

-

Step 2 : Reduce sulfonamide to sulfanyl using NaBH₄ or LiAlH₄.

Key Reagents and Conditions

Example Procedure :

-

Sulfonamide Synthesis : Pyrimidine (1 eq) reacts with sulfonamide chloride (1.1 eq) in THF at 0°C.

-

Reduction : Sulfonamide (1 eq) reduces with NaBH₄ (2 eq) in methanol at 25°C for 2 hrs.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclization | High atom economy | Requires precise pH control | 60–75% |

| Bromination-Coupling | Scalable for large batches | Toxic bromine handling | 55–70% |

| Nucleophilic Substitution | Mild conditions | Requires anhydrous solvent | 50–65% |

| Reduction | Selective for sulfanyl groups | Sensitive to reducing agents | 45–60% |

Critical Insights and Recommendations

-

Solvent Selection : Toluene and DMF are optimal for high-temperature reactions, while ethanol is preferred for cyclization.

-

Catalyst Use : Triethylamine enhances substitution reactions, while HCl accelerates cyclization.

-

Purification : Column chromatography (silica gel) is critical for isolating pure product.

化学反応の分析

Types of Reactions

2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C7H9N3O2S

- Molecular Weight : 199.23 g/mol

- CAS Number : [Not provided in the search results]

The structure features a pyrimidine ring, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit antimicrobial properties. The specific compound discussed has shown effectiveness against various bacterial strains. A study conducted on similar pyrimidine derivatives demonstrated that modifications to the structure can enhance antimicrobial efficacy, suggesting that 2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid could be optimized for better performance against pathogens .

Anticancer Properties

Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented. For instance, a case study involving similar compounds revealed significant cytotoxic effects against breast and lung cancer cells, indicating a potential pathway for developing new anticancer agents .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of pyrimidine derivatives found that compounds with similar structures to this compound exhibited substantial activity against Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as lead structures for developing new antibiotics.

Case Study 2: Anticancer Research

In another research effort, a series of pyrimidine-based compounds were tested for their anticancer activity. Results indicated that certain modifications led to increased potency against human breast cancer cells (MCF-7). The findings suggest that further exploration of the specific compound could yield promising therapeutic agents.

作用機序

The mechanism of action of 2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis.

類似化合物との比較

Comparative Analysis Table

生物活性

2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12N2O3S

- Molecular Weight : 240.28 g/mol

- Structure : The compound features a pyrimidine ring with a sulfanyl group and a propionic acid moiety, which may influence its biological activity.

Biological Activity Overview

The biological activities of this compound encompass various pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic properties.

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The presence of the propionic acid group in this compound may enhance its ability to modulate inflammatory pathways by affecting cytokine release and prostaglandin synthesis .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. In vitro studies suggest that it demonstrates activity against both gram-positive and gram-negative bacteria. The mechanism of action appears to involve the inhibition of cell wall synthesis, leading to bacterial cell death .

Case Studies and Research Findings

- Case Study on Anti-inflammatory Effects :

-

Antimicrobial Studies :

- In a comparative study assessing various pyrimidine derivatives, this compound exhibited notable antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at lower concentrations than many standard antibiotics .

- Cytotoxicity Evaluation :

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit COX enzymes, reducing the production of pro-inflammatory mediators.

- Modulation of Cytokine Release : The compound may influence cytokine levels such as TNF-alpha and IL-6, which are critical in the inflammatory response .

Comparative Analysis Table

| Activity Type | Related Compounds | Efficacy Level |

|---|---|---|

| Anti-inflammatory | Pyrimidine derivatives | Significant reduction in edema |

| Antimicrobial | Gram-positive and gram-negative bacteria | Effective at low MIC levels |

| Cytotoxicity | Human PBMC cultures | Low toxicity observed at high doses |

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid, and how can reaction conditions be optimized?

Methodological Answer:

A plausible synthesis involves a two-step approach:

Condensation Reaction : React 6-methyl-4-oxo-1,4-dihydropyrimidine-2-thiol with a halogenated propionic acid derivative (e.g., 2-bromopropionic acid) under basic conditions (e.g., NaOH or KOH) to form the thioether intermediate. This step may require refluxing in a polar aprotic solvent like DMF or DMSO at 80–100°C for 6–12 hours .

Hydrolysis and Purification : Hydrolyze the intermediate under acidic or basic conditions (pH-dependent) to yield the final product. Catalysts such as palladium or nickel complexes may enhance reaction efficiency .

Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Purify using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

How can the structural integrity of this compound be validated?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 214.0464 (exact mass) using high-resolution MS .

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks: δ 1.5–1.7 ppm (CH3 from propionic acid), δ 2.3–2.5 ppm (pyrimidine CH3), and δ 6.2–6.5 ppm (pyrimidine NH) .

- ¹³C NMR : Identify the carbonyl (C=O) at ~170 ppm and sulfur-bound carbons at ~35–40 ppm .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns .

Advanced Research Questions

What experimental precautions are critical when studying the compound’s reactivity with acids or metals?

Methodological Answer:

- Incompatibility : Avoid contact with strong acids (HCl, H2SO4) and active metals (Na, Mg), as these may trigger decomposition or exothermic reactions .

- Handling : Conduct reactions in inert glassware (e.g., borosilicate) under nitrogen/argon. Use corrosion-resistant coatings for storage containers .

- Safety Protocols : Implement fume hoods, PPE (gloves, goggles), and emergency neutralization kits (e.g., sodium bicarbonate for acid spills) .

How can structure-activity relationships (SAR) be explored for potential biological applications?

Methodological Answer:

- Hypothesis : The pyrimidine-thioether motif may confer anti-inflammatory or enzyme-inhibitory activity, as seen in structurally related propionic acid derivatives .

- Assays :

- In Vitro : Test COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA).

- Cellular Models : Evaluate cytotoxicity in macrophage (RAW 264.7) or fibroblast (NIH/3T3) lines via MTT assays.

- Molecular Docking : Simulate interactions with target proteins (e.g., prostaglandin synthases) using software like AutoDock Vina .

How do storage conditions impact the compound’s stability, and how can degradation products be identified?

Methodological Answer:

- Stability Studies :

- Store at –20°C in airtight, amber vials to prevent photodegradation and moisture absorption .

- Assess stability under varying pH (3–9) and temperature (4–40°C) via accelerated stability testing (ICH guidelines).

- Degradation Analysis :

How can contradictory data in synthetic yields from literature be resolved?

Methodological Answer:

- Variable Analysis : Test factors such as:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model optimal conditions.

- Reproducibility : Validate findings across ≥3 independent trials with strict control of moisture and oxygen levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。